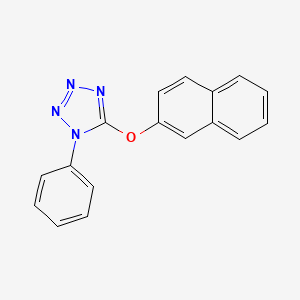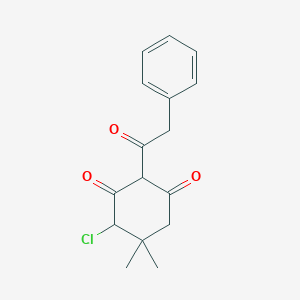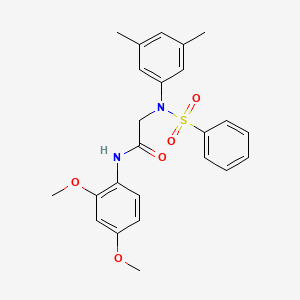![molecular formula C22H28N2O B6000904 N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B6000904.png)
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core structure, which is often associated with various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the alkylation of 3,4-dimethylphenyl ethylamine with a suitable benzoyl chloride derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE
- N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Uniqueness
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine moiety, for instance, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-6-9-21(14-17(16)2)18(3)23-22(25)20-10-7-19(8-11-20)15-24-12-4-5-13-24/h6-11,14,18H,4-5,12-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUNDMFORQYXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6000826.png)
methanone](/img/structure/B6000830.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)

![4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one](/img/structure/B6000848.png)
![ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)
![1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B6000860.png)
![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B6000890.png)
